4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of aryl bromides and transition-metal catalyzed coupling reactions . Another approach involves the free radical cyclization cascade, which is an excellent method for constructing complex benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of proton quantum tunneling to reduce side reactions and improve yield .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions may involve halogenation or hydroxylation at specific positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or hydroxylated benzofuran derivatives.
Scientific Research Applications
4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its diverse pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The unique structural features of benzofuran allow it to interact with various biological targets, leading to its diverse biological activities. For example, it may inhibit specific enzymes or receptors involved in disease processes .
Comparison with Similar Compounds
Benzofuran: The parent compound with a wide range of biological activities.
Benzothiophene: A similar heterocyclic compound with sulfur instead of oxygen, known for its anticancer properties.
Psoralen: A benzofuran derivative used in the treatment of skin diseases such as cancer or psoriasis.
Uniqueness: 4,7-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives .
Properties
Molecular Formula |
C11H12O3 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4,7-dimethyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H12O3/c1-6-3-4-7(2)10-8(6)5-9(14-10)11(12)13/h3-4,9H,5H2,1-2H3,(H,12,13) |
InChI Key |
VRLYKOPMSXOEIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(OC2=C(C=C1)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.